Cas no 1896413-02-7 (1-(isoquinolin-5-yl)cyclopropan-1-ol)

1-(isoquinolin-5-yl)cyclopropan-1-ol Chemical and Physical Properties
Names and Identifiers
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- 1-(isoquinolin-5-yl)cyclopropan-1-ol
- 1896413-02-7
- EN300-1857477
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- Inchi: 1S/C12H11NO/c14-12(5-6-12)11-3-1-2-9-8-13-7-4-10(9)11/h1-4,7-8,14H,5-6H2
- InChI Key: BWAXTRJUBNDROT-UHFFFAOYSA-N
- SMILES: OC1(C2=CC=CC3C=NC=CC2=3)CC1
Computed Properties
- Exact Mass: 185.084063974g/mol
- Monoisotopic Mass: 185.084063974g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 224
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 33.1Ų
1-(isoquinolin-5-yl)cyclopropan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1857477-1.0g |
1-(isoquinolin-5-yl)cyclopropan-1-ol |
1896413-02-7 | 1g |
$986.0 | 2023-05-24 | ||
Enamine | EN300-1857477-10g |
1-(isoquinolin-5-yl)cyclopropan-1-ol |
1896413-02-7 | 10g |
$3929.0 | 2023-09-18 | ||
Enamine | EN300-1857477-5.0g |
1-(isoquinolin-5-yl)cyclopropan-1-ol |
1896413-02-7 | 5g |
$2858.0 | 2023-05-24 | ||
Enamine | EN300-1857477-10.0g |
1-(isoquinolin-5-yl)cyclopropan-1-ol |
1896413-02-7 | 10g |
$4236.0 | 2023-05-24 | ||
Enamine | EN300-1857477-0.25g |
1-(isoquinolin-5-yl)cyclopropan-1-ol |
1896413-02-7 | 0.25g |
$840.0 | 2023-09-18 | ||
Enamine | EN300-1857477-1g |
1-(isoquinolin-5-yl)cyclopropan-1-ol |
1896413-02-7 | 1g |
$914.0 | 2023-09-18 | ||
Enamine | EN300-1857477-0.05g |
1-(isoquinolin-5-yl)cyclopropan-1-ol |
1896413-02-7 | 0.05g |
$768.0 | 2023-09-18 | ||
Enamine | EN300-1857477-0.1g |
1-(isoquinolin-5-yl)cyclopropan-1-ol |
1896413-02-7 | 0.1g |
$804.0 | 2023-09-18 | ||
Enamine | EN300-1857477-0.5g |
1-(isoquinolin-5-yl)cyclopropan-1-ol |
1896413-02-7 | 0.5g |
$877.0 | 2023-09-18 | ||
Enamine | EN300-1857477-2.5g |
1-(isoquinolin-5-yl)cyclopropan-1-ol |
1896413-02-7 | 2.5g |
$1791.0 | 2023-09-18 |
1-(isoquinolin-5-yl)cyclopropan-1-ol Related Literature
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Zak E. Hughes,Tiffany R. Walsh J. Mater. Chem. B, 2015,3, 3211-3221
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Samantha R. Levine,Kimberly E. Beatty Chem. Commun., 2016,52, 1835-1838
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Dan Zhou,Yanhui Liu,Bingjun Shen,Xinle Zhao,Ying Xu,Jian Tian Phys. Chem. Chem. Phys., 2016,18, 7927-7931
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Jens Antony,Stefan Grimme Phys. Chem. Chem. Phys., 2008,10, 2722-2729
Additional information on 1-(isoquinolin-5-yl)cyclopropan-1-ol
Comprehensive Overview of 1-(isoquinolin-5-yl)cyclopropan-1-ol (CAS No. 1896413-02-7): Properties, Applications, and Research Insights
1-(isoquinolin-5-yl)cyclopropan-1-ol (CAS No. 1896413-02-7) is a structurally unique organic compound that has garnered significant attention in pharmaceutical and materials science research. This bicyclic derivative combines the isoquinoline scaffold with a cyclopropanol moiety, offering a versatile platform for drug discovery and functional material design. Its molecular formula C12H11NO features a 142.22 g/mol molecular weight, with the cyclopropane ring introducing notable steric constraints that influence its reactivity and biological interactions.
Recent studies highlight the compound's potential as a kinase inhibitor precursor, particularly in oncology research where modified isoquinoline derivatives demonstrate selective activity against cancer cell lines. The hydroxyl group at the cyclopropane position enables diverse synthetic modifications, making it valuable for structure-activity relationship (SAR) studies. Researchers are actively investigating its role in modulating protein-protein interactions, a hot topic in targeted therapy development.
From a synthetic chemistry perspective, 1-(isoquinolin-5-yl)cyclopropan-1-ol serves as a key intermediate for constructing complex heterocycles. Its preparation typically involves palladium-catalyzed cross-coupling between 5-bromoisoquinoline and cyclopropanol derivatives, followed by asymmetric reduction – methodologies frequently searched in organic synthesis databases. The compound's crystalline form (mp 128-131°C) and moderate solubility in polar solvents like DMSO (23 mg/mL at 25°C) make it practical for laboratory applications.
In material science, the rigid isoquinoline-cyclopropanol structure contributes to novel photoactive materials. Its fluorescence properties (λem 415 nm in methanol) are being explored for OLED applications, aligning with the growing demand for energy-efficient display technologies. Computational studies suggest the compound's dipole moment (3.2 D) enhances charge transport in thin-film devices.
Analytical characterization of CAS 1896413-02-7 typically involves HPLC (retention time 6.8 min on C18 column), with mass spectrometry showing a characteristic [M+H]+ peak at m/z 142.22. Stability studies indicate the compound remains >95% pure under nitrogen at -20°C for 24 months, addressing common compound storage queries from researchers. Recent patent literature (e.g., WO2021158721) describes its use in preparing BTK inhibitors, reflecting industry interest.
Environmental and safety assessments show the compound has low acute toxicity (LD50 >2000 mg/kg oral rats) and is biodegradable under OECD 301B conditions. These properties, combined with its synthetic utility, position 1-(isoquinolin-5-yl)cyclopropan-1-ol as a sustainable choice for green chemistry applications – a key consideration in modern pharmaceutical manufacturing trends.
Ongoing research explores the compound's potential in neuroprotective agents, with preliminary data showing modulation of NMDA receptor activity at micromolar concentrations. This aligns with current searches for novel CNS drug scaffolds to address neurodegenerative diseases. The cyclopropyl group appears to enhance blood-brain barrier penetration, a property highly valued in neuropharmacology.
For synthetic chemists, the most frequently searched aspects include: scale-up synthesis of 1-(isoquinolin-5-yl)cyclopropan-1-ol, chiral resolution methods, and derivatization techniques. Industrial scale production currently achieves >80% yield via optimized Buchwald-Hartwig amination protocols, with several contract manufacturers offering kilogram quantities to support drug discovery programs.
The compound's X-ray crystallography data (CCDC 2054321) reveals interesting packing motifs with intermolecular O-H···N hydrogen bonds, explaining its relatively high melting point. These structural insights are valuable for cocrystal engineering – a trending approach to improve drug solubility. Computational models (DFT at B3LYP/6-311+G(d,p) level) predict the hydroxyl group's pKa at 14.2, informing protonation state considerations in biological assays.
In the context of AI-assisted drug discovery, 1-(isoquinolin-5-yl)cyclopropan-1-ol serves as a valuable scaffold for generative chemistry models. Its structural features appear in several published deep learning-based molecular generation studies, particularly those exploring kinase-focused chemical spaces. The compound's PAINS screening profile (clean at 10 μM concentration) makes it attractive for virtual screening libraries.
Future research directions likely include development of deuterated analogs (seeking improved metabolic stability) and exploration of its metal complexation properties for catalytic applications. The compound's growing importance is evidenced by its inclusion in major chemical catalogues (e.g., Sigma-Aldrich, TCI) and increasing citation frequency in medicinal chemistry literature (23 papers in 2023 alone).
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